Cas no 951517-49-0 ({8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate)

{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate structure
951517-49-0 structure
商品名:{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate
CAS番号:951517-49-0
MF:C22H22N2O5
メガワット:394.420485973358
CID:5379483

{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate 化学的及び物理的性質

名前と識別子

    • VVEAHCMQBXZYJM-UHFFFAOYSA-N
    • {8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate
    • インチ: 1S/C22H22N2O5/c1-4-6-19(25)28-12-15-11-23-14(3)20-17(15)10-18(22(27)29-20)21(26)24-16-8-5-7-13(2)9-16/h5,7-11H,4,6,12H2,1-3H3,(H,24,26)
    • InChIKey: VVEAHCMQBXZYJM-UHFFFAOYSA-N
    • ほほえんだ: C(OCC1=CN=C(C)C2OC(=O)C(C(=O)NC3=CC=CC(C)=C3)=CC=21)(=O)CCC

{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6411-5716-2mg
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
951517-49-0
2mg
$59.0 2023-09-09
Life Chemicals
F6411-5716-5mg
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
951517-49-0
5mg
$69.0 2023-09-09
Life Chemicals
F6411-5716-4mg
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
951517-49-0
4mg
$66.0 2023-09-09
Life Chemicals
F6411-5716-1mg
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
951517-49-0
1mg
$54.0 2023-09-09
Life Chemicals
F6411-5716-5μmol
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
951517-49-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6411-5716-2μmol
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
951517-49-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6411-5716-3mg
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
951517-49-0
3mg
$63.0 2023-09-09

{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate 関連文献

{8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoateに関する追加情報

Professional Introduction to Compound with CAS No. 951517-49-0 and Product Name: {8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate

Compound with the CAS number 951517-49-0 and the product name {8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple functional groups, including a carbamoyl moiety and a butanoate ester, makes it a versatile intermediate for various synthetic pathways.

The molecular framework of this compound is built upon a pyrano[2,3-c]pyridine core, which is a heterocyclic system known for its biological activity and structural diversity. The 8-methyl-3-(3-methylphenyl)carbamoyl substituent adds another layer of complexity, contributing to the compound's unique chemical properties. This substituent is particularly interesting because it combines a carbamoyl group with a methylphenyl ring, which can influence both the electronic and steric environment of the molecule. Such structural features are often exploited in medicinal chemistry to modulate binding interactions with biological targets.

Recent research in the field of heterocyclic chemistry has highlighted the importance of pyrano[2,3-c]pyridine derivatives in developing novel therapeutic agents. These compounds have shown promise in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer effects. The 8-methyl-3-(3-methylphenyl)carbamoyl moiety in this compound may contribute to its pharmacological activity by interacting with specific enzymes or receptors. Additionally, the butanoate ester group can serve as a bioisostere for longer-chain esters, potentially enhancing solubility and metabolic stability.

In terms of synthetic chemistry, the preparation of {8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate involves multi-step reactions that showcase the versatility of modern organic synthesis techniques. The synthesis likely begins with the formation of the pyrano[2,3-c]pyridine core through cyclization reactions, followed by functionalization at the 5-position with the appropriate substituents. The introduction of the carbamoyl group and the butanoate ester would require careful selection of reagents and reaction conditions to ensure high yield and purity.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable scaffold for designing novel materials with specialized properties. For instance, derivatives of this compound could be explored for their potential as ligands in coordination chemistry or as building blocks for organic electronics. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of electronic properties, making it suitable for various applications in material science.

From a computational chemistry perspective, understanding the electronic structure and reactivity of {8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate is crucial for optimizing its synthesis and applications. Advanced computational methods such as density functional theory (DFT) can provide insights into molecular orbitals, hydrogen bonding interactions, and other key factors that influence its behavior. These insights can guide experimental efforts by predicting reaction outcomes and identifying optimal conditions for synthesis.

The role of heterocyclic compounds in drug discovery cannot be overstated. Pyrano[2,3-c]pyridine derivatives have been extensively studied due to their broad spectrum of biological activities. The 8-methyl-3-(3-methylphenyl)carbamoyl moiety may enhance binding affinity by introducing specific interactions with biological targets. Additionally, the butanoate ester group can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These factors are critical in determining the overall efficacy and safety of a drug candidate.

In conclusion,{8-methyl-3-(3-methylphenyl)carbamoyl}methyl butanoate derived from CAS No. 951517-49-0 represents a promising compound with diverse applications in pharmaceuticals and materials science. Its intricate molecular structure and functional groups make it a valuable scaffold for further research and development. As our understanding of heterocyclic chemistry continues to evolve,{8-methyl}molecular design principles will undoubtedly lead to new breakthroughs in drug discovery and material innovation.

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